4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid
Description
4-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is a halogenated pyrazole derivative characterized by:
- Iodine at the 4-position of the pyrazole ring.
- A 3,3,3-trifluoropropyl group at the 1-position.
- A carboxylic acid moiety at the 5-position.
Properties
IUPAC Name |
4-iodo-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3IN2O2/c8-7(9,10)1-2-13-5(6(14)15)4(11)3-12-13/h3H,1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBQNRHTOBYFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1I)C(=O)O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Trifluoropropyl Group: The trifluoropropyl group is introduced via nucleophilic substitution reactions, often using trifluoropropyl halides.
Iodination: The iodination of the pyrazole ring is achieved using iodine or iodine monochloride in the presence of a suitable oxidizing agent.
Carboxylation: The carboxyl group is introduced through carboxylation reactions, typically using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production on a large scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the iodine and pyrazole moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, thiols.
Major Products:
Oxidation Products: Iodinated pyrazole derivatives with higher oxidation states.
Reduction Products: Alcohols or aldehydes derived from the carboxyl group.
Substitution Products: Pyrazole derivatives with various functional groups replacing the iodine atom.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology:
Biological Probes: Utilized in the development of probes for studying biological processes due to its unique chemical properties.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry:
Agrochemicals: Used in the development of new agrochemical products, including herbicides and pesticides.
Materials Science: Incorporated into materials with specialized properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoropropyl group enhances its lipophilicity, facilitating its passage through biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The carboxyl group may engage in hydrogen bonding, further stabilizing interactions with biological molecules.
Comparison with Similar Compounds
Ethyl 4-Chloro-1-(3,3,3-Trifluoropropyl)-1H-Pyrazole-5-Carboxylate
Key Differences :
- Substituent at Position 4 : Chlorine instead of iodine.
- Functional Group at Position 5 : Ethyl ester (COOEt) vs. carboxylic acid (COOH).
- Molecular Weight : Average mass = 270.635 g/mol (vs. ~363.0 g/mol for the iodo-carboxylic acid, estimated).
Implications :
3-[4-Bromo-5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-Yl]Propanoic Acid
Key Differences :
- Substituents : Bromine at position 4, methyl at position 5, and trifluoromethyl at position 3.
- Side Chain: Propanoic acid (CH2CH2COOH) vs. directly attached carboxylic acid.
Implications :
- Bioactivity : The trifluoromethyl group increases metabolic stability, while bromine’s size may hinder binding in sterically sensitive targets.
2-Fluoro-6-((2-(1-(3,3,3-Trifluoropropyl)-1H-Pyrazol-5-Yl)Pyridin-3-Yl)Methoxy)Benzaldehyde (Patent Compound)
Key Differences :
- Hybrid Structure : Incorporates a pyridine ring and benzaldehyde moiety.
- Substituents : Lacks iodine and carboxylic acid; features a methoxy-benzaldehyde group.
Implications :
- Applications : Likely serves as an intermediate in drug synthesis (e.g., kinase inhibitors). The benzaldehyde group enables further functionalization (e.g., Schiff base formation).
- Physicochemical Properties : Increased aromaticity and molecular weight (~450–500 g/mol) reduce solubility compared to the simpler pyrazole-carboxylic acid .
2-(1-(5-Cyclopropyl-3-(Trifluoromethyl)-1H-Pyrazol-1-Yl)Propan-2-Yl)-4-Methylthiazole-5-Carboxylic Acid
Key Differences :
- Substituents : Cyclopropyl at position 5, trifluoromethyl at position 3.
- Heterocyclic System : Thiazole ring fused to the pyrazole-carboxylic acid.
Implications :
- Agrochemical Potential: Thiazole-pyrazole hybrids are common in herbicides. The cyclopropyl group enhances steric protection against enzymatic degradation.
- Acid Strength : The thiazole ring’s electron-withdrawing effects may increase carboxylic acid acidity compared to the parent pyrazole derivative .
Research Findings and Implications
- Iodine vs. Halogen Substitutions : Iodine’s larger atomic radius enhances van der Waals interactions in target binding but may reduce metabolic stability compared to chlorine or bromine .
- Carboxylic Acid vs. Ester : The carboxylic acid group improves water solubility and direct target engagement, whereas esters act as prodrugs with delayed activity .
- Trifluoropropyl Group : Enhances lipophilicity and resistance to oxidative metabolism, a common strategy in agrochemical design .
Biological Activity
4-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is a synthetic compound belonging to the pyrazole class, characterized by its unique molecular structure that includes an iodine atom and a trifluoropropyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
- Molecular Formula : C₆H₆F₃IN₂
- Molecular Weight : 290.02 g/mol
- Structural Features : The presence of the trifluoropropyl group and iodine contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. Research indicates that it may modulate various biological processes through enzyme inhibition or receptor binding, although the precise molecular targets are still under investigation.
Biological Activity Overview
Recent studies have highlighted several areas where this compound exhibits significant biological activity:
- Antimicrobial Activity : Preliminary data suggest that derivatives of pyrazole compounds exhibit varying degrees of antibacterial activity. For instance, related compounds have shown effectiveness against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes critical in various biological pathways. The structural modifications appear to enhance these activities, making it a candidate for further pharmacological studies .
Case Study 1: Antibacterial Properties
A study investigating the antibacterial properties of pyrazole derivatives found that compounds similar to 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole displayed promising results against bacterial strains. The compound's structure plays a crucial role in its efficacy, with variations in substituents affecting the overall activity.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus cereus | 32 |
| Compound B | Micrococcus luteus | 128 |
Case Study 2: Enzyme Interaction Studies
Research on the interaction of pyrazole derivatives with neuraminidase (NA) revealed that certain modifications significantly enhance inhibitory activity. For example, compounds with electron-withdrawing groups demonstrated improved inhibition rates compared to their non-substituted counterparts.
| Compound | Inhibition Rate (%) at 10 µM |
|---|---|
| Compound X | 56.45 |
| Compound Y | 72.80 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of halogen atoms, particularly iodine and fluorine, enhances the biological activity of pyrazole derivatives. The trifluoropropyl group also contributes to lipophilicity, which may facilitate better membrane penetration and interaction with cellular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
